molecular formula C6H9N3O B15213580 6-Methoxy-N-methylpyridazin-3-amine CAS No. 61471-99-6

6-Methoxy-N-methylpyridazin-3-amine

Cat. No.: B15213580
CAS No.: 61471-99-6
M. Wt: 139.16 g/mol
InChI Key: OQKDINOPXYGCBZ-UHFFFAOYSA-N
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Description

6-Methoxy-N-methylpyridazin-3-amine is a chemical compound with the molecular formula C6H9N3O. It belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N-methylpyridazin-3-amine typically involves the reaction of 3-amino-6-methoxypyridazine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature and stirring for a few hours. The product is then purified using chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated systems for reaction monitoring and product isolation is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N-methylpyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, methylation reactions yield N-methylated derivatives, while oxidation reactions can produce corresponding oxides.

Mechanism of Action

The mechanism of action of 6-Methoxy-N-methylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve inhibition or activation of these targets. For example, pyridazine derivatives are known to inhibit phosphodiesterase enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-N-methylpyridazin-3-amine is unique due to the presence of both methoxy and N-methyl groups, which confer specific chemical properties and reactivity. These functional groups make it a valuable intermediate in the synthesis of more complex molecules with potential biological activity .

Properties

CAS No.

61471-99-6

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

6-methoxy-N-methylpyridazin-3-amine

InChI

InChI=1S/C6H9N3O/c1-7-5-3-4-6(10-2)9-8-5/h3-4H,1-2H3,(H,7,8)

InChI Key

OQKDINOPXYGCBZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(C=C1)OC

Origin of Product

United States

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